Cas no 1892364-32-7 (2-(4-bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

2-(4-Bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid is a brominated phenylpropanoic acid derivative featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of the Boc group enhances stability during synthetic transformations, while the bromine substituent offers a versatile site for further functionalization via cross-coupling reactions. The propanoic acid moiety provides additional reactivity for conjugation or derivatization. Its well-defined structure and functional group compatibility make it valuable for constructing complex molecules, such as active pharmaceutical ingredients (APIs) or bioactive compounds. The compound is typically handled under standard laboratory conditions, requiring protection from moisture to preserve the Boc group's integrity.
2-(4-bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid structure
1892364-32-7 structure
Product name:2-(4-bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid
CAS No:1892364-32-7
MF:C14H18BrNO4
MW:344.201023578644
CID:6209383
PubChem ID:115113105

2-(4-bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid
    • EN300-1890033
    • 2-(4-bromo-3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
    • 1892364-32-7
    • Inchi: 1S/C14H18BrNO4/c1-8(12(17)18)9-5-6-10(15)11(7-9)16-13(19)20-14(2,3)4/h5-8H,1-4H3,(H,16,19)(H,17,18)
    • InChI Key: JXWODGZGCFMDKT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1NC(=O)OC(C)(C)C)C(C(=O)O)C

Computed Properties

  • Exact Mass: 343.04192g/mol
  • Monoisotopic Mass: 343.04192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 3.2

2-(4-bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1890033-0.5g
2-(4-bromo-3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
1892364-32-7
0.5g
$1027.0 2023-09-18
Enamine
EN300-1890033-5.0g
2-(4-bromo-3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
1892364-32-7
5g
$3105.0 2023-05-23
Enamine
EN300-1890033-1.0g
2-(4-bromo-3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
1892364-32-7
1g
$1070.0 2023-05-23
Enamine
EN300-1890033-2.5g
2-(4-bromo-3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
1892364-32-7
2.5g
$2100.0 2023-09-18
Enamine
EN300-1890033-5g
2-(4-bromo-3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
1892364-32-7
5g
$3105.0 2023-09-18
Enamine
EN300-1890033-0.1g
2-(4-bromo-3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
1892364-32-7
0.1g
$943.0 2023-09-18
Enamine
EN300-1890033-0.25g
2-(4-bromo-3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
1892364-32-7
0.25g
$985.0 2023-09-18
Enamine
EN300-1890033-10.0g
2-(4-bromo-3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
1892364-32-7
10g
$4606.0 2023-05-23
Enamine
EN300-1890033-0.05g
2-(4-bromo-3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
1892364-32-7
0.05g
$900.0 2023-09-18
Enamine
EN300-1890033-10g
2-(4-bromo-3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
1892364-32-7
10g
$4606.0 2023-09-18

Additional information on 2-(4-bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid

Comprehensive Overview of 2-(4-bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid (CAS No. 1892364-32-7)

2-(4-bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid (CAS No. 1892364-32-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to in abbreviated forms such as Boc-protected bromophenylpropanoic acid, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the bromophenyl moiety, make it a versatile building block in medicinal chemistry.

The growing interest in 2-(4-bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid is driven by its applications in drug discovery, particularly in the development of small-molecule inhibitors and peptide mimetics. Researchers are increasingly exploring its potential in targeting enzymes and receptors involved in inflammatory and metabolic diseases. The compound's Boc group enhances its stability during synthetic processes, while the bromo substituent offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

In recent years, the demand for high-purity intermediates like CAS No. 1892364-32-7 has surged, fueled by advancements in high-throughput screening and combinatorial chemistry. This compound is often sought after for its role in optimizing structure-activity relationships (SAR) in drug candidates. Its compatibility with solid-phase peptide synthesis (SPPS) and other modern synthetic techniques further underscores its utility in bioconjugation and proteomics research.

From a synthetic perspective, 2-(4-bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid is typically prepared through multi-step organic transformations, starting from commercially available 4-bromo-3-aminophenylpropanoic acid. The introduction of the Boc group is achieved using di-tert-butyl dicarbonate under mild conditions, ensuring high yields and minimal side reactions. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and structural integrity.

The compound's relevance extends to green chemistry initiatives, where researchers aim to reduce waste and improve atom economy. Its bromine atom serves as a handle for palladium-catalyzed reactions, aligning with the trend toward sustainable synthesis. Additionally, its application in biodegradable materials and bioorthogonal chemistry highlights its cross-disciplinary appeal.

As the pharmaceutical industry shifts toward personalized medicine, intermediates like CAS No. 1892364-32-7 are critical for developing tailored therapeutics. Its role in prodrug design and targeted drug delivery systems is particularly noteworthy. For instance, the propanoic acid moiety can be modified to enhance water solubility or cell permeability, addressing common challenges in drug formulation.

In summary, 2-(4-bromo-3-{(tert-butoxy)carbonylamino}phenyl)propanoic acid (CAS No. 1892364-32-7) is a multifaceted compound with broad applications in drug development, material science, and chemical biology. Its structural versatility and compatibility with modern synthetic methods make it indispensable for researchers aiming to innovate in these fields. As scientific inquiries into precision medicine and sustainable chemistry expand, this compound is poised to remain at the forefront of cutting-edge research.

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